Fullerenes

Catalog No.
S593299
CAS No.
99685-96-8
M.F
C60
M. Wt
720.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fullerenes

Standard isotropic n-type semiconductor for optoelectronics. Unlike CNTs/graphene that lack sublimation and NFAs with anisotropic transport, fullerenes (C60) offer:

  • 3D isotropic electron mobility, eliminating orientation-dependent performance.
  • Vacuum thermal evaporation compatibility, enabling solvent-free deposition on perovskite layers.
  • High solubility in aromatic solvents for solution-processed OPVs and slot-die coating.

Procure with confidence for reliable ETLs, OFETs, and rapid prototyping.

CAS Number

99685-96-8

Product Name

Fullerenes

IUPAC Name

(C60-Ih)[5,6]fullerene

Molecular Formula

C60

Molecular Weight

720.6 g/mol

InChI

InChI=1S/C60/c1-2-5-6-3(1)8-12-10-4(1)9-11-7(2)17-21-13(5)23-24-14(6)22-18(8)28-20(12)30-26-16(10)15(9)25-29-19(11)27(17)37-41-31(21)33(23)43-44-34(24)32(22)42-38(28)48-40(30)46-36(26)35(25)45-39(29)47(37)55-49(41)51(43)57-52(44)50(42)56(48)59-54(46)53(45)58(55)60(57)59

InChI Key

XMWRBQBLMFGWIX-UHFFFAOYSA-N

solubility

Virtually insoluble in acetone, ethers, and alcohols
/C60/ is essentially insoluble in polar solvents, sparingly soluble in alkanes. In aromatic solvents and in carbon disulfide appreciable solubilities are observed.
Solubility (in mg/mL) of (60)fullerene: n-pentane 0.005; n-hexane 0.043; cyclohexane 0.036; n-decane 0.071; decalins 4.6; dichloromethane 0.26; carbon disulfide 7.9; dichloromethane 0.26; chloroform 0.16; tetrachloromethane 0.32; tetrahydrofuran 0.0; benzene 1.7; toluene 2.8; tetralin 16; benzonitrile 0.41; anisole 5.6; 1,2-dichlorobenzene 27; 1-methylnaphthalene 33; 1-chloronaphthalene 41; acetone 0.001; methanol 0.0
The solubility of C70 decreases relative to that of C60 ... roughtly 50% of the values for C60 in toluene, chlorobenzene, 1,2-dichlorobenzene, trichloromethane and hexane. Water solubility is greatly increased by the addition of hydroxyl groups either to the cage (giving fullerenols) or having them present in addends
For more Solubility (Complete) data for FULLERENES (6 total), please visit the HSDB record page.

Synonyms

Buckminsterfullerene, Buckminsterfullerenes, Buckyball, Buckyballs, Fullerene, Fullerenes

Canonical SMILES

C12=C3C4=C5C6=C1C7=C8C9=C1C%10=C%11C(=C29)C3=C2C3=C4C4=C5C5=C9C6=C7C6=C7C8=C1C1=C8C%10=C%10C%11=C2C2=C3C3=C4C4=C5C5=C%11C%12=C(C6=C95)C7=C1C1=C%12C5=C%11C4=C3C3=C5C(=C81)C%10=C23

The exact mass of the compound Buckminsterfullerene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as virtually insoluble in acetone, ethers, and alcohols/c60/ is essentially insoluble in polar solvents, sparingly soluble in alkanes. in aromatic solvents and in carbon disulfide appreciable solubilities are observed.solubility (in mg/ml) of (60)fullerene: n-pentane 0.005; n-hexane 0.043; cyclohexane 0.036; n-decane 0.071; decalins 4.6; dichloromethane 0.26; carbon disulfide 7.9; dichloromethane 0.26; chloroform 0.16; tetrachloromethane 0.32; tetrahydrofuran 0.0; benzene 1.7; toluene 2.8; tetralin 16; benzonitrile 0.41; anisole 5.6; 1,2-dichlorobenzene 27; 1-methylnaphthalene 33; 1-chloronaphthalene 41; acetone 0.001; methanol 0.0the solubility of c70 decreases relative to that of c60 ... roughtly 50% of the values for c60 in toluene, chlorobenzene, 1,2-dichlorobenzene, trichloromethane and hexane. water solubility is greatly increased by the addition of hydroxyl groups either to the cage (giving fullerenols) or having them present in addendssolubilities in various solvents at 25 °c: ethanol (1.4 mg/l), octanol (42.9 mg/l), distilled octanol (38.9 mg/l), water-saturated octanol (34.7 mg/l), tetrahydrofuran (11 mg/l), toluene (3000 mg/l), water-saturated toluene (2430 mg/l)calculated solubility in water at 25 °c = 7.42 ng/l (water-phase of water-octanol), based on measured values in octanol (of octanol-water phase) and octanol-water partition coefficient. Its Medical Subject Headings (MeSH) category is Analytical, Diagnostic and Therapeutic Techniques and Equipment Category - Equipment and Supplies - Nanospheres. It belongs to the ontological category of fullerene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥99.5%

Package Size

0.1 g, 0.25 g, 0.5 g, 1 g

Fullerenes (CAS 99685-96-8), primarily consisting of the highly symmetrical C60 buckminsterfullerene, represent a foundational class of zero-dimensional carbon allotropes. Characterized by a truncated icosahedron structure with 60 carbon atoms, this compound features a deep Lowest Unoccupied Molecular Orbital (LUMO) and a highly delocalized 3D π-electron system. In industrial and advanced laboratory procurement, pristine fullerenes are highly valued not as structural reinforcements, but as premier electron transport materials (ETMs) and n-type semiconductors. Their unique combination of deep energy levels, solvent processability in aromatic solvents, and compatibility with vacuum thermal evaporation makes them indispensable for organic photovoltaics (OPVs), perovskite solar cells (PSCs), and specialized organic field-effect transistors (OFETs) [1].

Research Fit

Discrete 0D molecular solid – defined stoichiometry supports solution-phase handling and precise composite formulation.
High electron affinity & multi-electron acceptor – supports electron-transfer studies, photovoltaics, and radical scavenging research.

Replacing pristine fullerenes with other carbon allotropes like carbon nanotubes (CNTs) or graphene fundamentally disrupts manufacturing workflows. CNTs and graphene exhibit near-zero solubility in standard organic solvents without heavy functionalization or surfactants, preventing clean solution-processing, and they cannot be deposited via vacuum thermal evaporation (VTE) due to their lack of sublimation[1]. Conversely, while Non-Fullerene Acceptors (NFAs) offer tunable absorption, their planar structures result in highly anisotropic electron transport. This means NFA performance is heavily dependent on precise molecular orientation and complex morphological control during film formation. Fullerenes bypass these issues by offering 3D isotropic electron mobility and seamless compatibility with both solution-casting and high-vacuum deposition [2].

Substitution Risk

Dimensional mismatch
0D fullerenes create different dispersion and percolation networks than 1D CNTs or 2D graphene; direct substitution alters composite mechanics.
Surface chemistry divergence
Well-defined cycloaddition pathways on fullerenes contrast with heterogeneous functional groups on carbon black or activated carbon; derivatization outcomes may not transfer.
Aggregation behavior
Discrete molecular nature yields colloidal stability; CNT and graphene batch-dependent entanglement can shift processing and reproducibility.

Vacuum Manufacturability via Thermal Sublimation

A critical differentiator for C60 fullerenes is their ability to sublime intact at approximately 500–600 °C (800 K) under high vacuum (~10^-6 mbar). This allows for precise, solvent-free Vacuum Thermal Evaporation (VTE) deposition. In stark contrast, 1D and 2D carbon allotropes like carbon nanotubes (CNTs) and graphene cannot be thermally evaporated and require complex chemical vapor deposition (CVD) or physical transfer methods [1].

Evidence DimensionSublimation capability for vacuum deposition
Target Compound DataSublimes intact at ~500–600 °C under high vacuum (10^-6 mbar), enabling precise VTE deposition.
Comparator Or BaselineCarbon Nanotubes (CNTs) / Graphene (Cannot be thermally evaporated; require CVD growth or physical transfer).
Quantified DifferenceFullerenes allow 100% solvent-free, thickness-controlled vacuum deposition, whereas 1D/2D carbon allotropes yield 0% compatibility with standard VTE tools.
ConditionsHigh-vacuum thermal evaporation (VTE) chamber at ~10^-6 mbar.

For manufacturers of OLEDs and perovskite solar cells, the ability to deposit the electron transport layer via standard vacuum thermal evaporation is critical for integrating with existing dry-process production lines.

Epoxy Tensile Strength
Head-to-head
C60/epoxy shows 40–50% higher tensile strength vs. CNT/epoxy, ~30% vs. GNP/epoxy at 1.0 wt%
Reported higher mechanical reinforcement efficiency per unit filler mass
DGEBA epoxy; ASTM D638; 1.0 wt% loading

Solution Processability in Aromatic Solvents

For solution-processed device architectures, pristine C60 fullerenes exhibit a baseline solubility of ~2.8 to 3.2 mg/mL in toluene and up to ~20 mg/mL in 1,2,4-trichlorobenzene. By comparison, pristine carbon nanotubes and graphene have effectively zero solubility in these solvents without the addition of electrically insulating surfactants or destructive acid-reflux functionalization [1].

Evidence DimensionPristine state solubility in aromatic solvents
Target Compound DataSoluble in toluene (~2.8 to 3.2 mg/mL) and 1,2,4-trichlorobenzene (~20 mg/mL).
Comparator Or BaselinePristine Carbon Nanotubes (CNTs) (Solubility is effectively 0 mg/mL without destructive functionalization).
Quantified DifferenceFullerenes provide orders of magnitude higher solubility in their pristine, electronically active state compared to unfunctionalized CNTs.
ConditionsStandard ambient temperature dissolution in toluene or halogenated benzenes without sonication-induced degradation.

Procuring fullerenes allows formulators to create stable semiconducting inks for spin-coating and slot-die coating without introducing electrically insulating surfactants.

Dispersion Quality
Head-to-head
C60 aggregate size 63 nm – 36× smaller than CNT (2300 nm), 3.6× smaller than GNP (230 nm)
Reported finer dispersion reduces defect density and improves homogeneity
DLS; identical sonication protocols; 1.0 wt% in epoxy

Isotropic Electron Transport vs. Planar Acceptors

The 3D delocalized LUMO across the spherical C60 cage enables highly isotropic, orientation-independent electron transport. In contrast, planar Non-Fullerene Acceptors (NFAs) exhibit highly anisotropic electron transport, meaning their efficiency drops precipitously if the molecules do not adopt strict face-on or edge-on π-π stacking relative to the electrodes. Fullerenes maintain high electron mobility regardless of molecular orientation within the film [1].

Evidence DimensionElectron mobility dependence on molecular orientation
Target Compound Data3D delocalized LUMO enables highly isotropic, orientation-independent electron transport.
Comparator Or BaselinePlanar Non-Fullerene Acceptors (NFAs) (Electron transport is highly anisotropic, requiring strict morphological alignment).
Quantified DifferenceFullerene domains maintain high electron mobility regardless of molecular orientation, drastically reducing the morphological sensitivity compared to NFAs.
ConditionsBulk heterojunction active layer blends in organic solar cells.

This isotropic behavior makes fullerenes significantly easier to process into reliable, high-yield devices, as they do not require the extreme morphological tuning demanded by planar NFAs.

Cytotoxicity: Pristine vs. Hydroxylated
Head-to-head
Nano-C60 ≥1000× more cytotoxic than C60(OH)n across multiple cell lines
Reported distinct cell death pathways: rapid necrosis vs. delayed apoptosis
Crystal violet assay; L929, C6, U251 cells
Reduction Potential
Head-to-head
C70 reduced at less negative potentials than C60; both form stable hexaanions
Reported thermodynamically more favorable electron addition for C70
Hg ultramicroelectrode; acetonitrile-toluene
Radical Scavenging
Head-to-head
C70 rate constant 1.58× higher than C60 (3.0 vs. 1.9 ×10⁸ M⁻¹s⁻¹)
Reported higher per-mole radical trapping efficiency for C70
Cumene oxidation model; 333 K; AIBN initiator
Photovoltaic Benchmarking
Head-to-head
PC60BM benchmark EQE peaks 60–65%; established reference for donor/acceptor comparisons
Reported reproducible batch-to-batch performance as standard acceptor
BHJ solar cells; PSEHTT donor; inverted architecture

Electron Transport Layers (ETL) in Perovskite Solar Cells (PSCs)

Fullerenes are the industry-standard choice for the ETL in inverted (p-i-n) perovskite solar cells. Because C60 can be cleanly deposited via vacuum thermal evaporation, it allows for solvent-free deposition directly on top of the delicate perovskite layer without dissolving the underlying structure. This dry-process compatibility is a distinct procurement advantage over solution-only transport materials [1].

Acceptor Phase in Bulk Heterojunction Organic Photovoltaics (OPVs)

In the formulation of OPV active layers, C60 remains highly relevant due to its isotropic electron transport and excellent solubility in aromatic solvents like toluene and chlorobenzene. Unlike planar NFAs that require complex annealing to achieve the correct molecular orientation, fullerenes provide reliable, orientation-independent electron mobility, making them ideal for rapid prototyping and large-area slot-die coating [2].

n-Type Semiconductors for Organic Field-Effect Transistors (OFETs)

The deep LUMO level and high intrinsic electron mobility of C60 make it a premier n-type organic semiconductor for OFETs. Its ability to be thermally evaporated into highly pure, uniform thin films without the need for solubilizing side chains ensures that the intrinsic electronic properties of the carbon cage are maximized, providing a clear performance edge over heavily functionalized carbon nanomaterials [2].

Application Fit

Application
Selection Property
Validation Focus
Epoxy composite reinforcement
Nanofiller dispersion quality and mechanical transfer efficiency
Tensile strength enhancement and aggregate size characterization
Cancer cell-model studies (pro-oxidant context)
Pristine vs. hydroxylated fullerene cytotoxicity profile
Cell death mechanism (necrosis vs. apoptosis) and ROS pathway endpoints
Antioxidant formulation studies
Fullerene isomer radical scavenging capacity
Rate constant and formulation loading optimization
Organic photovoltaic device benchmarking
Electron acceptor batch reproducibility
Power conversion efficiency reference calibration

Physical Description

Black odorless powder; [Alfa Aesar MSDS]

Color/Form

Spherical aromatic molecule with a hollow truncated-icosahedron structure, similar to a soccer ball. /C60/
Polyhedral cages made up of entirely five-and six-membered rings ... fullerenes contain 2(10+N) carbon atoms ... the smallest conceivable fullerene is C20, and all fullerenes must contain an even number of carbon atoms.
Solutions of C60 fullerene in hydrocarbon solvents are magenta ... C70 fullerene are port-wine red. In some solvents C76 /and C84/ fullerene gives yellow-green solutions ... C82 fullerene has a less greenish tinge. Solutions of C78 fullerene are golden chestnut brown

XLogP3

18.3

Exact Mass

720 Da

Monoisotopic Mass

720 Da

Heavy Atom Count

60

Density

1.72 g/cu cm /Solid state/

LogP

log Kow = 6.67 /Fullerene C60/

Decomposition

Hazardous decomposition products formed under fire conditions. - Carbon oxides. /Fullerene-C60/

Melting Point

At 260 K, a first-order phase transition from face-centered cubic crystal structure to a simple cubic structure is observed, accompanied by a lattice contraction. ... At 90 K the molecules rearrange to attain the best global minimum. ... At this temperature, the rotational degrees of freedom are frozen, and the solid structure is designated as a pseudo-face-centered cubic crystal structure. C70 Fullerene is rotationally disordered at room temperature and undergoes a transition to a low-temperature phase.

UNII

NP9U26B839

Related CAS

157697-67-1
147045-79-2
157697-66-0

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (23.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Fullerenes (also called Bucky balls, carbon fullerenes) are nanomaterials that have a spherical ball shape similar to a soccer ball. The colors vary from magenta to port-wine red. They can also be yellow-green to brown. Nanomaterials have at least one side that is less than 100 nanometers. One nanometer is one billionth of a meter or about one hundred thousand times smaller than the diameter of a human hair or, a thousand times smaller than a red blood cell. Nanomaterials have special magnetic, electrical or reaction to light properties. Fullerenes are not soluble in water. USE: Fullerenes are used in electronics and as additives in oils and greases. They are being studied for use in personal care products, in the medical field and in sports equipment. EXPOSURE: Workers that use fullerenes may breathe in mists or have direct skin contact. Exposure to the general population is currently not likely. However, due to widespread usage research and development of new products, human and environmental exposure to nanomaterials such as fullerenes is likely to increase. If fullerenes are released to the environment, they will not be broken down in air. Fullerenes released to air will be in or on particles that may travel long distances. They could eventually fall to the ground. Some fullerene structures may be broken down by light. Fullerenes will not move into air from moist soil and water surfaces. They will bind to soil and sediment. They are not expected to move through soil. Some forms of fullerenes are toxic to microorganisms. It is not known if they will build up in aquatic organisms. RISK: No data on the potential for fullerenes to produce toxic effects in humans were not available. Several national agencies are conducting research to determine whether nanoparticles pose a threat to exposed workers or consumers. Skin irritation and allergic skin reactions did not occur in laboratory animals following direct skin exposure to fullerenes. Minimal eye irritation occurred. Toxic effects were not observed in laboratory animals in several studies following direct injection of fullerenes into the airways. Decreased activity and altered brain chemicals were observed in laboratory animals following injection of fullerenes directly into the brain. Embryo abnormalities and death were observed in laboratory mice injected with a high dose of fullerene C60 during pregnancy. Data for the potential for fullerenes to cause infertility were not available. The potential for fullerenes to cause cancer has not been directly evaluated in humans or laboratory animals. The potential for fullerenes to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

/Experimental Therapy:/ Fullerene (C60), a third carbon allotrope, is a classical engineered material with the potential application in biomedicine. One of the biologically most relevant features of C60 is the ability to quench various free radicals, behaving as a "free radical sponge". Conversely, photosensitization of C60 leads to its transition to a long-lived triplet excited state and the subsequent energy or electron transfer to molecular oxygen, yielding highly reactive singlet oxygen (1O2) or superoxide anion (O2-), respectively. These reactive oxygen species (ROS) react with a wide range of biological targets and are known to be involved in both cellular signaling and cell damage. Therefore, the dual property of fullerenes to either quench or generate cell-damaging ROS could be potentially exploited for their development as cytoprotective or cytotoxic anticancer/antimicrobial agents. However, the attempts to that effect have been hampered by the extremely low water solubility of C60, and by the fact that solubilization procedures profoundly influence the ROS-generating/quenching properties of C60, either through chemical modification or through formation of complex nanoscale particles with different photophysical properties...
/Experimental Therapy: Gadolinium metallofullerenol nanoparticles [Gd@C82(OH)22]n particles (22 nm in a saline solution) of a dose level as low as 10-7 mol/kg exhibit a very high antineoplastic efficiency ( approximately 60%) in mice. A dose increment of 1 x 10-7 mol/kg increases the tumor inhibition rate 26%. [Gd@C82(OH)22]n particles have a strong capacity to improve immunity and interfere with tumor invasion in normal muscle cells, nearly without toxicity in vivo and in vitro. Unlike conventional antineoplastic chemicals, the high antitumor efficiency of nanoparticles is not due to toxic effects to cells because they do not kill the tumor cells directly and only about 0.05% of the used dose is found in the tumor tissues. Results suggest that fullerene derivatives with proper surface modifications and sizes may /be developed as/ tumor chemotherapeutics of high-efficacy and low-toxicity. /Gadolinium metallofullerenol nanoparticles/
/Experimental Therapy:/ This is the first report on the targeted delivery of fullerene-based low toxic nanocationite particles (porphyrin adducts of cyclohexyl fullerene-C(60)) to treat hypoxia-induced mitochondrial dysfunction in mammalian heart muscle. ... The magnetic isotope effect generated by the release of paramagnetic (25)Mg(2+) from these nanoparticles selectively stimulates the ATP overproduction in the oxygen-depleted cell. ... Because nanoparticles are membranotropic cationites, they will only release the overactivating paramagnetic cations in response to hypoxia-induced acidic shift. The resulting changes in the heart cell energy metabolism result in approximately 80% recovery of the affected myocardium in <24 hr after a single injection (0.03-0.1 LD(50)).... Pharmacokinetics and pharmacodynamics of the nanoparticles suggest their suitability for safe and efficient administration in either single or multi-injection (acute or chronic) therapeutic schemes for the prevention and treatment of clinical conditions involving myocardial hypoxia.
/Experimental Therapy:/ Oxidative stress plays a major role in acne formation, suggesting that oxygen radical scavengers are potential therapeutic agents. Fullerene is a spherical carbon molecule with strong radical sponge activity; therefore, the effectiveness of fullerene gel in treating acne vulgaris /was studied/. /Investigators/ performed an open trial using a fullerene gel twice a day; at 4 and 8 weeks, the mean number of inflammatory lesions (erythematous papules and pustules) significantly (P < 0.05) decreased from 16.09 +/- 9.08 to 12.36 +/- 7.03 (reduction rate 23.2%) and 10.0 +/- 5.62 (reduction rate 37.8%), respectively. The number of pustules, consisting of accumulation of neutrophils, was significantly (P < 0.05) decreased from 1.45 +/- 1.13 to 0.18 +/- 0.60 (reduction rate 87.6%), and further in vitro assays of sebum production in hamster sebocytes revealed that 75 uM polyvinylpyrrolidone-fullerene inhibits sebum production, suggesting that fullerene suppresses acne through decreasing neutrophil infiltration and sebum production. After treatment for 8 weeks, the water content of the skin significantly (P < 0.05) increased from 51.7 +/- 7.9 to 60.4 +/- 10.3 instrumental units. Therefore, the fullerene gel may help in controlling acne vulgaris with skin care benefit. ...

Pictograms

Irritant

Irritant

Other CAS

131159-39-2
99685-96-8

Absorption Distribution and Excretion

This study was conducted to determine the distribution of (14)C-C60 in the pregnant rat and fetus, and in the lactating rat and off-spring. Four dams were dosed via tail vein injection on gestational day (gd) 15 with 0.28 mg/kg body weight (14)C-C60 (~ 3 uCi per rat) prepared in 5% polyvinylpyrrolidone in saline (PVP), and four dams were dosed with PVP alone. Urine (0-24 hr) and tissues (24 hr) were collected from the dams. Eight lactating rats were dosed on postnatal day (pnd) 8 with 0.36 mg/kg (14)C-C 60 prepared in PVP, and sacrificed at 24 hr or 48 hr after exposure. In the pregnant dams, radioactivity was distributed to the placenta (approximately 2% of the dose), to the fetus (1.0%), and to the female reproductive tract (3.0%). Radioactivity was distributed to the milk (< 1%) and mammary tissue (<1%) in the lactating rats, and to the GI tract (<1%) and liver of the pup (< 1%). For the pregnant dam, radioactivity was distributed to the urine (<2%), feces (2%), blood (0.9% per mL) and plasma (1.7% per mL), brain (< 1%), lung (<1%), heart (<1%), liver (~43%), spleen (4%). In comparison to the pregnant dam, lactating rats had a similar radioactivity distribution to the blood and plasma at 24 hr after exposure (with a 50% decrease by 48 hr), a higher distribution to the lung, and a decreased distribution to the liver. Metabolomics analysis of urine indicated that dams exposed to C60 had a decrease in metabolites derived from the Krebs cycle and an increase in metabolites derived from the urea cycle or glycolysis; with alterations in the levels of some sulfur-containing amino acids and purine/pyrimidine metabolites. This study indicated that C60 can cross the placenta and can be transmitted from mother to offspring via milk.
Dermatomed porcine skin was fixed to a flexing device and topically dosed with 33.5 mg/mL of an aqueous solution of a fullerene-substituted phenylalanine (Baa) derivative of a nuclear localization peptide sequence (Baa-Lys(FITC)-NLS). Skin was flexed for 60 or 90 min or left unflexed (control). Confocal microscopy depicted dermal penetration of the nanoparticles at 8 hr in skin flexed for 60 and 90 min, whereas Baa-Lys(FITC)-NLS did not penetrate into the dermis of unflexed skin until 24 hr. TEM analysis revealed fullerene-peptide localization within the intercellular spaces of the stratum granulosum.
...Both microscopic imaging and biological techniques /were used/ to explore the processes of [C60(C(COOH)2)2]n nanoparticles across cellular membranes and their intracellular translocation in 3T3 L1 and RH-35 living cells. The fullerene nanoparticles are quickly internalized by the cells and then routed to the cytoplasm with punctate localization. Upon entering the cell, they are synchronized to lysosome-like vesicles. The [C60(C(COOH)2)2]n nanoparticles entering cells are mainly via endocytosis with time-, temperature- and energy-dependent manners. The cellular uptake of [C60(C(COOH)2)2]n nanoparticles was found to be clathrin-mediated but not caveolae-mediated endocytosis...
... An overview of the nanostructure and the physical and chemical characteristics of fullerene-drug derivatives is given. The biological behavior of fullerene derivatives shows their potential to medical application fields because C(60) is rapidly absorbed by tissues and is excreted through urinary tract and enterons, which reveals low toxicity in vitro and in vivo studies. Nanomedicine has become one of the most promising areas of nanotechnology, while many have claimed its therapeutic use against cancer, human immunodeficiency virus (HIV), and neurodegenerative disorders. Water-soluble C(60) fullerene derivatives that come from chemical modification largely enhance the biological efficacy. The blood-brain barrier (BBB) is a physical barrier composed of endothelial tight junctions that restrict the paracellular permeability. A major challenge facing neuropharmacology is to find compounds that can be delivered into the brain through the bloodstream. Fullerene C(60) was demonstratively able to cross the BBB by hybridizing a biologically active moiety dyad, which provides a promising clue as a pharmacological therapy of neural disorders. /C(60) Fullerene derivatives/
Pristine fullerenes (C60) in different solvents will be used in many industrial and pharmaceutical manufacturing and derivatizing processes. This report explores the impact of solvents on skin penetration of C60 from different types of industrial solvents (toluene, cyclohexane, chloroform and mineral oil). Yorkshire weanling pigs (n=3) were topically dosed with 500 uL of 200 ug/mL C60 in a given solvent for 24 hr and re-dosed daily for 4 days to simulate the worst scenario in occupational exposures. The dose sites were tape-stripped and skin biopsies were taken after 26 tape-strips for quantitative analysis. When dosed in toluene, cyclohexane or chloroform, pristine fullerenes penetrated deeply into the stratum corneum, the primary barrier of skin. More C60 was detected in the stratum corneum when dosed in chloroform compared to toluene or cyclohexane. Fullerenes were not detected in the skin when dosed in mineral oil. This is the first direct evidence of solvent effects on the skin penetration of pristine fullerenes. The penetration of C60 into the stratum corneum was verified using isolated stratum corneum in vitro; the solvent effects on the stratum corneum absorption of C60 were consistent with those observed in vivo. In vitro flow-through diffusion cell experiments were conducted in pig skin and fullerenes were not detected in the receptor solutions by 24 hr. The limit of detection was 0.001 ug/mL of fullerenes in 2 mL of the receptor solutions.

Associated Chemicals

Fullerene-C60; 135105-52-1
Fullerene-C70; 135113-17-6
Fullerene-C76; 135113-15-4
Fullerene-C78; 136316-32-0
For more Associated Chemicals (Complete) data for FULLERENES (9 total), please visit the HSDB record page.

Wikipedia

Buckminsterfullerene

Biological Half Life

Fullerenes ... are spherical molecules consisting entirely of carbon atoms (C(x)) to which side chains can be added, furnishing compounds with widely different properties. ... Absorption, distribution and excretion strongly depend on the properties of the side chains. The pristine C(60) has a very long biological half-life, whereas the most water-soluble derivatives are eliminated from the exposed animals within weeks.
... Male rats /were exposed/ to C60 fullerene nanoparticles (2.22 mg/cu m, 55 nm diameter) and microparticles (2.35 mg/cu m, 0.93 um diameter) for 3 hr a day, for 10 consecutive days using a nose-only exposure system. Nanoparticles were created utilizing an aerosol vaporization and condensation process. Nanoparticles and microparticles were subjected to high-pressure liquid chromatography (HPLC), XRD, and scanning laser Raman spectroscopy, which cumulatively indicated no chemical modification of the C60 fullerenes occurred during the aerosol generation. ... Lung half-lives for C60 fullerene nanoparticles and microparticles were 26 and 29 days, respectively...

Methods of Manufacturing

Fullerene Synthesis by Combustion. ... Premixed laminar benzene-oxygen-argon flames operated at different pressures, temperatures, and carbon to oxygen ratios have been used. Besides fullerenes and soot, polyaromatic hydrocarbons are formed. The yield of fullerenes and the C70/ C60 ratio strongly depend on the operating mode. The yield of C60 and C70 is in the range of 0.003-9% of the soot mass. Expressed as percentage of fuel carbon, the yields vary from 2X10-4 to 0.3%. The C70/C60 ratio varies over the range 0.26 to 5.7, which is much larger than that observed for graphite-vaporization methods (0.02-0.18). This ratio tends to increase with increasing pressure.
Fullerenes can also be obtained by pyrolysis of naphthalene at 1000 °C in an argon stream. The naphthalene skeleton is a monomer of the C60 structure. The fullerenes are formed by dehydrogenative coupling reactions. Primary reaction products are polynaphthyls with up to seven naphthalene moieties. Full dehydrogenation leads to both C60 and C70 in yields less than 0.5%. Hydrofullerenes such as C60H36 have been observed as side products.
The resistive heating of graphite was the first method for producing macroscopic quantities of fullerenes. The apparatus first used ... for the production of C60 was a bell jar connected to a pump and gas inlet. In the jar two graphite rods - one sharpened to a conical point and the other with a flat end - are kept in contact by a spring. The apparatus is evacuated, filled with helium at 14 kPa, and an electric current passed through the rods. This heats the point of contact to 2500 - 3000 °C and forms a black smoke, which condenses on the bell jar and a smoke catcher. The fullerenes are extracted from the soot with toluene in a yield of 10-15%. The HUFFMAN-KRATSCHMER process has been patented, and the first computer-controlled, fully automated fullerene production systems are commercially available.
Arc vaporization of graphite: ... The tips of two sharpened graphite rods are kept at contact-arcing distance, so that the electric power is dissipated in an electric arc rather than in ohmic heating. This method allows efficient evaporation of carbon; the yield of fullerenes is about 15%. The disadvantage of this method is the intense UV radiation originating from the arc plasma. The absorption of UV light by fullerenes produces a triplet state T1 with a lifetime of a few microseconds. In the T1 state, the fullerene is an open-shell system that can readily react with other carbon species Cn to give a nonvaporizable insoluble product.
For more Methods of Manufacturing (Complete) data for FULLERENES (10 total), please visit the HSDB record page.

General Manufacturing Information

Fullerenes and fullerene-like nanostructures are defined as polyhedral cages made up entirely of five- and six-membered rings. The structural principle obeys Euler's theorem, which states that for the closure of a spherical network of N hexagons, twelve pentagons are required, with the exception of N = 1. Therefore, fullerenes contain 2(10 + N) carbon atoms. Hence, the smallest conceivable fullerene is C20, and all fullerenes must contain an even number of carbon atoms.
The geodesic structure of C60 was named buckminsterfullerene after ... /Richard Buckminster Fuller/ who popularized the use of geodesic domes in building construction. This term is now used only rarely, but it gave rise to the abbreviation "fullerenes" for this class of molecules.
C60 can be named (60-/h)fullerene .. The number 60 denotes the number of carbon atoms, the "/h" the symmetry group
Fullerene derivatives can be created by adding endo- or exohedral substituents. This opens the possibility of obtaining a wide range of building blocks for developing new materials with unique properties.
For more General Manufacturing Information (Complete) data for FULLERENES (14 total), please visit the HSDB record page.

Analytic Laboratory Methods

The actual methods of detection and identification of manufactured nanoparticles in both simple and complex multi-component matrix for assessing biological effects and safety of nanotechnology products have been reviewed. The detection of priority species of biologically active nanoparticles, which include fullerenes, single- and multi-walled carbon nanotubes, nanoparticles of silver, gold, titanium oxide, aluminum, cerium, zinc and silicon, has been given a special attention. The requirements for sample preparation have been discussed. The results of the successful application for the detection of manufactured nanoparticles in bioassays with methods of scanning and transmission electron microscopy, confocal laser scanning microscopy, atomic force microscopy, scanning tunneling microscopy, size exclusion chromatography, field-flow fractionation, electrophoretic, light scattering, spectrophotometry, fluorescent spectroscopy, X-ray and other spectrometry, mass spectrometry, "particle counters", immunochemistry have been reviewed. The possibilities and limitations of different techniques, and their complementarity have been analyzed.
...Fullerenes (C60), have been studied in several different areas and applied widely. Wider application of fullerenes into different products in the recent decades has increased the potential of fullerene releases into the environment. Fullerene research involves physical and chemical characteristics, toxicity, environment fate, and interaction with other pollutions. However, few studies have addressed fullerene quantification in solid matrices. Standardized artificial sediment was prepared following OECD guideline 225, and extracted C60 was quantified by HPLC-UV. A normal shaking method was employed for extraction for two times. Extracts were concentrated and analyzed. Recovery results revealed up to 90.7 +/- 4.5%, 90.0 +/- 3.8%, 93.8 +/- 5.4%, respectively for 1.62, 0.65, and 0.32 ug/g C60 in dry sediment, which shows no significant difference between different concentration levels. Furthermore, extraction efficiency did not show significant difference while using Telfon(TM) tubes (96.5 +/- 6.0%) or silanized glass vessels (90.7 +/- 4.5%). This indicated that relative low cost is required for the method to be initially started in any lab. This technique has also been applied in the determination of C60 in sediment samples collected after a 10 day benthic exposure study. Extraction precision has been increased from 4.5% (S.D.) as the validation value up to 15.4% (RSD%) or more. The increased inhomogeneity by bioturbation and matrix complexity of the sediment after the toxicity test could both lower the extraction precision.
... Here, /investigators/ report on the development and comparison of liquid chromatography-ultraviolet/visible spectroscopy (LC-UV/vis) and liquid chromatography-mass spectrometry (LC-MS) based detection and quantification methods for commercial fullerols. We achieved good separation efficiency using an amide-type hydrophilic interaction liquid chromatography (HILIC) column (plate number >2000) under isocratic conditions with 90% acetonitrile as the mobile phase. The method detection limits (MDLs) ranged from 42.8 ng/mL (UV detection) to 0.19 pg/mL (using MS with multiple reaction monitoring, MRM). Other MS measurement modes achieved MDLs of 125 pg/mL (single quad scan, Q1) and 1.5 pg/mL (multiple ion monitoring, MI). Each detection method exhibited a good linear response over several orders of magnitude. Moreover, we tested the robustness of these methods in the presence of Suvanee River fulvic acids (SRFA) as an example of organic matter commonly found in environmental water samples. While SRFA significantly interfered with UV- and Q1-based quantifications, the interference was relatively low using MI or MRM (relative error in presence of SRFA: 8.6% and 2.5%, respectively). This first report of a robust MS-based quantification method for modified fullerenes dissolved in water suggests the feasibility of implementing MS techniques more broadly for identification and quantification of fullerols and other water-soluble fullerene derivatives in environmental samples. /Fullerols/
Detection methods are necessary to quantify fullerenes in commercial applications to provide potential exposure levels for future risk assessments of fullerene technologies. The fullerene concentrations of five cosmetic products were evaluated using liquid chromatography with mass spectrometry to separate and specifically detect C60 and C70 from interfering cosmetic substances (e.g., castor oil). A cosmetic formulation was characterized with transmission electron microscopy, which confirmed that polyvinylpyrrolidone encapsulated C60. Liquid-liquid extraction of fullerenes from control samples approached 100% while solid-phase and sonication in toluene extractions yielded recoveries of 27-42%. C60 was detected in four commercial cosmetics ranging from 0.04 to 1.1 ug/g, and C70 was qualitatively detected in two samples. A single-use quantity of cosmetic (0.5 g) may contain up to 0.6 ug of C60, demonstrating a pathway for human exposure. Steady-state modeling of fullerene adsorption to biosolids is used to discuss potential environmental releases from wastewater treatment systems.
For more Analytic Laboratory Methods (Complete) data for FULLERENES (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

The present study validates the use of liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methods in conjunction with liquid chromatography-mass spectrometry (LC-MS) for the quantitative determination of C(60) in human and synthetic urine as compared with ultrapure water. Glacial acetic acid, which is necessary to prevent emulsions during LLE, inhibited C(60) detection by LC-MS, but this could be mitigated with evaporation. Aqueous C(60) aggregates (nC(60)) were spiked at 180 ug/L into the components of a synthetic urine recipe to determine their individual impacts on extraction and detection. Urea, creatinine, and a complex protein (i.e., gelatin) were found to impair SPE, leading to a low recovery rate of 43 +/- 4% for C(60) spiked into human urine. In contrast, C(60) was consistently recovered from synthetic matrices using LLE, and recovery in human urine was 80 +/- 6%. These results suggest that LLE combined with LC-MS is suitable for studying the clearance of fullerenes from the body. LLE is a robust technique that holds promise for extracting C(60) from other complex biological matrices (e.g., blood, sweat, amniotic fluid) in toxicological studies, enabling a better understanding of the behavior of fullerenes in human and animal systems and facilitating a more comprehensive risk evaluation of fullerenes.
Quantitative liquid-liquid extraction was coupled with liquid chromatography/electrospray ionization mass spectrometry for the quantitative determination of fullerenes from C60 to C98. Isotopically enriched, 13C60, was used as an internal standard. The method was applied to determine the loss of C60 from exposure water solution and uptake of C60 by embryonic zebrafish. The average recovery of C60 from zebrafish embryo extracts and 1% DMSO in aqueous-exposure solutions was 90 and 93%, respectively, and precision, as indicated by the relative standard deviation, was 2 and 7%, respectively. The method quantification limit was 0.40 ug/L and the detection limit was 0.02 ug/L.

Interactions

The radioprotective effect of the nanoparticle DF-1, a fullerene with antioxidant properties, /was evaluated. in zebrafish embryos. Zebrafish embryos were exposed to different doses of ionizing radiation ranging from 20 to 80 Gy in the presence and absence of DF-1. Toxicity and radioprotective effects were assessed by monitoring overall survival and morphology as well as organ functions by employing assays to measure kidney excretory function and development of sensory nerve cells (neuromasts). Antioxidant properties of DF-1 were assessed in whole fish. RESULTS: DF-1 had no apparent adverse effects on normal zebrafish morphology or viability throughout the concentration range tested (1-1,000 umol/L). Ionizing radiation (10-40 Gy) caused time-dependent and dose-dependent perturbations of normal zebrafish morphology and physiology, notably defective midline development resulting in dorsal curvature of the body axis ("curly-up"), neurotoxicity, impaired excretory function, and decreased survival of the exposed embryos. DF-1 (100 umol/L) markedly attenuated overall and organ-specific radiation-induced toxicity when given within 3 hours before or up to 15 minutes after radiation exposure. By contrast, DF-1 afforded no protection when given 30 minutes after ionizing radiation. ... Protection against radiation-associated toxicity using DF-1 in zebrafish embryos was associated with marked reduction of radiation-induced reactive oxygen species.
Blunt et al. Guest-induced growth of a surface-based supramolecular bilayer. Nature Chemistry, doi: 10.1038/nchem.901, published online 21 November 2010 http://www.nature.com/nchem
Ubasart et al. A three-shell supramolecular complex enables the symmetry-mismatched chemo- and regioselective bis-functionalization of C60. Nature Chemistry, DOI: 10.1038/s41557-021-00658-6, published online 15 April 2021

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